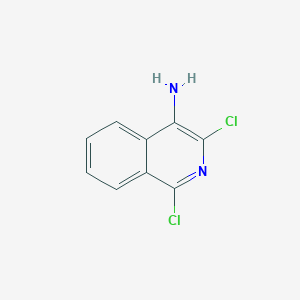

1,3-Dichloroisoquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

912773-27-4 |

|---|---|

Molecular Formula |

C9H6Cl2N2 |

Molecular Weight |

213.06 g/mol |

IUPAC Name |

1,3-dichloroisoquinolin-4-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2 |

InChI Key |

SGDDQFXNPJUGPS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Cl)Cl)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dichloroisoquinolin 4 Amine and Its Analogs

Precursor Synthesis Strategies for Dichloroisoquinoline Scaffolds

The construction of the dichloroisoquinoline framework is a critical initial phase. Various synthetic strategies have been developed to achieve this, often focusing on regioselective functionalization and metal-catalyzed reactions to ensure the correct placement of the chloro substituents.

The regioselective functionalization of the isoquinoline (B145761) nucleus is a foundational approach to synthesizing dichloroisoquinoline precursors. This can involve the direct chlorination of the isoquinoline ring system, where reaction conditions are carefully controlled to favor substitution at the desired 1 and 3 positions. Another strategy involves the use of starting materials that already possess directing groups, which guide the electrophilic or nucleophilic addition of chlorine atoms to the specific locations on the isoquinoline scaffold. rsc.orgnih.gov

Furthermore, the dearomatization of the isoquinoline ring can provide a synthetic handle for subsequent functionalization, enabling the introduction of substituents at specific positions. nih.gov This approach allows for the creation of a variety of substituted isoquinoline derivatives that can then be converted to the desired dichlorinated scaffold.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex isoquinoline frameworks. organic-chemistry.orgmdpi.comnih.govresearchgate.net These methods often involve the coupling of ortho-haloaryl aldehydes or imines with alkynes, leading to the formation of the isoquinoline ring system in a single step. organic-chemistry.org The versatility of these reactions allows for the incorporation of a wide range of functional groups, providing access to a diverse library of substituted isoquinolines that can serve as precursors to 1,3-dichloroisoquinoline (B189448). figshare.com

For instance, a palladium-catalyzed tandem C-H allylation/intermolecular amination and aromatization has been reported for the synthesis of 3-methylisoquinolines. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones. mdpi.com These methods highlight the power of palladium catalysis in constructing the isoquinoline core with high efficiency and regioselectivity.

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product | Reference |

| o-Iodobenzaldehyde t-butylimine, terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Substituted Isoquinolines | organic-chemistry.org |

| N-methoxybenzamide, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-dihydroisoquinolin-1(2H)-ones | mdpi.com |

| Benzylamines, allyl acetate | Pd(OAc)₂, Ag₂CO₃ | 3-Methylisoquinolines | nih.gov |

Nucleophilic substitution reactions on pre-existing halogenated isoquinolines offer a direct route to introduce functionality at specific positions. nih.gov Starting with a readily available polyhalogenated isoquinoline, such as 1,3,4-trichloroisoquinoline, selective nucleophilic substitution can be achieved by carefully controlling the reaction conditions and the nature of the nucleophile. nih.gov For example, reaction with a suitable amine can lead to the displacement of a chloro group at the 4-position, a key step towards the synthesis of 1,3-Dichloroisoquinolin-4-amine. The reactivity of the different chloro substituents on the isoquinoline ring can be exploited to achieve regioselective substitution. sigmaaldrich.com

Amination Routes for the Formation of Isoquinolin-4-amine Derivatives

Once the 1,3-dichloroisoquinoline scaffold is in hand, the next critical step is the introduction of the amino group at the C4 position. This can be accomplished through either direct amination or metal-catalyzed processes.

Direct amination involves the reaction of the dichloroisoquinoline precursor with an aminating agent. nih.gov This can be achieved by heating the dichloroisoquinoline with a suitable amine, such as ammonia (B1221849) or a primary amine, often in a solvent or under neat conditions. The choice of the amine and the reaction conditions, including temperature and the presence of a base, are crucial for achieving the desired amination at the C4 position. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines has been shown to proceed via nucleophilic substitution to yield 4-aminoquinoline (B48711) derivatives. nih.gov

Metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a milder and more efficient alternative to direct amination. These reactions employ a palladium or copper catalyst in the presence of a suitable ligand and a base to facilitate the coupling of the dichloroisoquinoline with an amine. This method offers a broader substrate scope and often proceeds with higher yields and selectivity compared to direct amination methods. While specific examples for the metal-catalyzed amination of 1,3-dichloroisoquinoline to form the 4-amino derivative are not extensively detailed in the provided context, the general principles of metal-catalyzed C-N bond formation are well-established and applicable to this system. nih.govfigshare.com

Table 2: Comparison of Amination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Amination | Amine (e.g., NH₃, RNH₂) | High temperature, often neat or in a high-boiling solvent | Simple procedure | Harsh conditions, potential for side products |

| Metal-Catalyzed Amination | Amine, Metal Catalyst (e.g., Pd, Cu), Ligand, Base | Milder conditions, various solvents | High yields, good functional group tolerance, high selectivity | Catalyst and ligand cost, requires optimization |

Microwave-Assisted Synthesis in Amination Reactions

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and its application in the amination of halo-substituted heterocycles is well-documented. This technology significantly reduces reaction times and often improves yields compared to conventional heating methods. scielo.br In the context of synthesizing isoquinoline amines, microwave irradiation can be particularly effective for nucleophilic aromatic substitution reactions.

The synthesis of aminopyridine derivatives of naphthoquinones, for instance, has been shown to be substantially improved by microwave assistance. scielo.br This principle can be extended to the synthesis of this compound. The reaction would typically involve the substitution of a chlorine atom on a polychlorinated isoquinoline precursor with an amine group. An efficient protocol for the amination of 6-chloropurine (B14466) derivatives using microwave irradiation has been developed, showcasing the utility of this method for chloro-substituted nitrogen heterocycles. nih.gov

Sequential coupling-imination-annulation reactions to produce various substituted isoquinolines have also been successfully carried out under microwave irradiation, demonstrating the versatility of this heating method in isoquinoline synthesis. organic-chemistry.org For the specific amination step to form this compound, a dichlorinated isoquinoline precursor would be reacted with an ammonia source or a primary amine under microwave conditions. The use of a palladium catalyst, which is sometimes employed in amination reactions, could potentially be optimized for this microwave-assisted process. scielo.br

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Yields | Moderate to Good | Often Substantially Improved scielo.br |

| Energy Input | Bulk heating of the reaction vessel | Direct heating of solvent and reactants |

| Side Reactions | More prevalent due to prolonged heating | Often minimized |

Multi-Step Conversions to this compound

The construction of a polysubstituted molecule like this compound typically requires a multi-step synthetic sequence, allowing for the precise introduction of different functional groups onto the isoquinoline core.

Sequential Reaction Pathways for Halogen and Amine Introduction

Synthesizing this compound necessitates a strategy for the regioselective introduction of two chlorine atoms and an amine group. Several general strategies for the synthesis of substituted isoquinolines can be adapted for this purpose. acs.org

One plausible pathway involves starting with a pre-existing isoquinoline skeleton and introducing the substituents sequentially. The reactivity of the isoquinoline ring dictates the order of substitution. Halogenation of the isoquinoline ring can be a complex process. However, an alternative and often more practical route is to construct the isoquinoline ring from appropriately substituted precursors.

A common strategy for building the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclodehydration of an acylated β-phenylethylamine. wikipedia.org To achieve the desired substitution pattern, one could start with a dichlorinated phenylacetic acid derivative, convert it to the corresponding β-phenylethylamine, and then perform the cyclization. The amine group at the C4 position could be introduced at a later stage, for example, through nitration followed by reduction, a common method for installing amino groups on aromatic rings.

Alternatively, the Pomeranz–Fritsch reaction offers another route, using a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline. wikipedia.org A suitably substituted benzaldehyde could serve as the starting material.

A versatile method for constructing highly substituted isoquinolines involves the convergent assembly of multiple components. harvard.edu This could potentially allow for the direct synthesis of a complex isoquinoline by combining simpler, functionalized building blocks. Another approach involves the preparation and activation of isoquinolin-1(2H)-ones, which has been shown to be an efficient route to C1- and C4-substituted isoquinolines. acs.org Starting with a 3-chloroisoquinolin-1-one, one could introduce the second chlorine at C1 and then convert the ketone to the C4-amine.

Stereochemical Control in Isoquinoline Amine Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of its chiral analogs, particularly those found in natural products like sarpagan and akuammiline (B1256633) alkaloids. nih.gov The control of stereochemistry during the synthesis of isoquinoline derivatives is often a key challenge.

Classic isoquinoline syntheses like the Pictet-Spengler reaction can be rendered stereoselective. This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization. The use of a chiral auxiliary on the amine or a chiral catalyst can direct the formation of one enantiomer over the other.

In the biosynthesis of certain alkaloids, enzymes such as sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs) exhibit strict stereochemical control during the cyclization of geissoschizine to form the isoquinoline core. nih.gov Synthetic chemists often draw inspiration from these natural pathways to develop stereoselective methods. For instance, the stereochemistry at the C1 position of a 1-substituted tetrahydroisoquinoline can be controlled during a Bischler–Napieralski reaction by using a chiral β-phenylethylamine precursor. Subsequent reduction of the resulting 3,4-dihydroisoquinoline (B110456) often proceeds with a degree of diastereoselectivity that can be influenced by the choice of reducing agent and the existing stereocenters in the molecule.

Furthermore, recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of isoquinoline derivatives. For example, chiral phosphoric acid catalysts have been used to effect highly enantioselective Pictet-Spengler reactions.

Isolation and Purification Techniques for Research-Scale Synthesis

The isolation and purification of the final product are critical steps in any synthetic sequence. For an amine compound like this compound, several techniques can be employed.

A common and effective method for purifying amines involves their temporary conversion into salts. beilstein-journals.orgnih.gov By treating the crude reaction mixture with an acid, such as hydrochloric acid or trichloroacetic acid (TCA), the basic amine is protonated to form an ammonium (B1175870) salt. beilstein-journals.orgnih.gov This salt often has different solubility properties than the non-basic impurities in the mixture, allowing for its separation by filtration or extraction. The free amine can then be regenerated by treatment with a base. A notable advantage of using TCA is that upon gentle heating, it can decarboxylate to the volatile products chloroform (B151607) and CO2, leaving the pure amine behind. beilstein-journals.orgnih.gov

Table 2: Amine Purification via Salt Formation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Salt Formation | Add an acid (e.g., TCA) to the crude mixture in a suitable solvent. | Precipitate the amine as a salt, separating it from non-basic impurities. nih.gov |

| 2. Isolation | Filter the precipitated salt and wash with a solvent. | Isolate the amine salt from the dissolved impurities. nih.gov |

| 3. Liberation | Treat the salt with a base or, in the case of TCA, heat to induce decarboxylation. | Regenerate the pure, free amine. beilstein-journals.orgnih.gov |

Chromatography is another powerful purification technique. For amines, which are basic, standard silica (B1680970) gel chromatography can sometimes be problematic due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. biotage.com This can lead to poor separation and tailing of the compound peak. To overcome this, a small amount of a basic modifier, like triethylamine (B128534) or ammonia, is often added to the eluent. biotage.com Alternatively, amine-functionalized silica gel can be used as the stationary phase, which minimizes the strong acid-base interactions and often leads to more efficient separations without the need for a mobile phase modifier. biotage.com

Other standard purification methods that may be applicable, depending on the physical properties of this compound, include recrystallization from a suitable solvent system and sublimation for solids, or distillation for liquids, although the latter is less common for complex, high-molecular-weight amines.

Chemical Reactivity and Transformation Studies of 1,3 Dichloroisoquinolin 4 Amine

Regioselectivity in Electrophilic and Nucleophilic Reactions

The positions of the chloro and amino substituents on the isoquinoline (B145761) ring are critical in determining the outcome of both electrophilic and nucleophilic attacks. The electron-donating amino group and the electron-withdrawing chloro groups exert opposing electronic effects, leading to specific regiochemical preferences in substitution reactions.

Substituent Effects on Reaction Pathways

In the context of nucleophilic aromatic substitution (SNAr), the isoquinoline ring is activated towards attack by nucleophiles due to the presence of the electronegative nitrogen atom and the two chlorine atoms. Generally, in isoquinoline systems, the C-1 and C-3 positions are susceptible to nucleophilic attack. The presence of an amino group at the C-4 position can further modulate the reactivity of these sites.

Halogen Exchange and Functional Group Interconversion

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway for the interconversion of the chloro substituents in 1,3-Dichloroisoquinolin-4-amine to other halides (e.g., bromo or iodo derivatives). organic-chemistry.orgfrontiersin.orgyoutube.com These transformations are typically mediated by metal catalysts and can be crucial for subsequent cross-coupling reactions, as the reactivity of the C-X bond towards oxidative addition often follows the trend I > Br > Cl. science.govwikipedia.org While specific examples with this compound are not extensively documented, the principles of metal-mediated halogen exchange on aryl halides are well-established and applicable. nih.govnih.gov

Functional group interconversion can also be envisioned for the amino group. For instance, diazotization of the amino group could lead to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including hydroxyl, cyano, or additional halogen atoms, through Sandmeyer-type reactions.

Derivatization Strategies for Structural Exploration

The presence of reactive chloro and amino groups makes this compound a valuable scaffold for the synthesis of a diverse range of derivatives.

Introduction of Diverse Chemical Moieties

The chlorine atoms at the C-1 and C-3 positions can be displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical moieties. Nucleophiles such as amines, alcohols, and thiols can be used to generate libraries of substituted isoquinolines. For instance, the reaction with various primary and secondary amines would lead to the corresponding 1- and/or 3-amino derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, offer powerful methods for forming new carbon-carbon bonds at the C-1 and C-3 positions. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govwikipedia.org These reactions would involve coupling with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce aryl, vinyl, and alkynyl groups, respectively. The regioselectivity of these couplings can often be controlled by carefully selecting the reaction conditions and the catalyst system. For example, in 2,4-dichloroquinoline, regioselective Sonogashira coupling has been achieved at the C-2 position. beilstein-journals.orgnih.gov

Synthesis of N-Substituted and C-Substituted Analogs

N-Substituted Analogs: The primary amino group at the C-4 position is amenable to various N-functionalization reactions. N-alkylation can be achieved by reacting with alkyl halides, while N-arylation can be accomplished through methods like the Buchwald-Hartwig amination. nih.gov Acylation with acid chlorides or anhydrides would yield the corresponding amides. Furthermore, the amino group can be used as a handle to construct more complex heterocyclic systems fused to the isoquinoline core.

C-Substituted Analogs: The synthesis of C-substituted analogs primarily relies on the palladium-catalyzed cross-coupling reactions mentioned earlier. By utilizing the reactivity of the C-Cl bonds, a wide array of substituents can be introduced at the C-1 and C-3 positions. The differential reactivity of the two chlorine atoms could potentially allow for sequential and regioselective introduction of different groups.

Below is a table summarizing potential derivatization reactions for this compound based on the reactivity of related compounds.

| Reaction Type | Reagent/Catalyst | Position(s) of Reaction | Product Type |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | C-1, C-3 | 1- and/or 3-substituted derivatives |

| Suzuki Coupling | Aryl/Vinylboronic acids, Pd catalyst | C-1, C-3 | 1- and/or 3-Aryl/Vinyl derivatives |

| Heck Coupling | Alkenes, Pd catalyst | C-1, C-3 | 1- and/or 3-Vinyl derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C-1, C-3 | 1- and/or 3-Alkynyl derivatives |

| N-Alkylation | Alkyl halides | C-4 (Amino group) | N-Alkyl-4-amino derivatives |

| N-Arylation | Aryl halides, Pd catalyst | C-4 (Amino group) | N-Aryl-4-amino derivatives |

| N-Acylation | Acid chlorides/anhydrides | C-4 (Amino group) | N-Acyl-4-amino derivatives |

Mechanistic Investigations of Synthetic Transformations

The mechanism of nucleophilic aromatic substitution on chloro-substituted aza-aromatic compounds like this compound generally proceeds through a stepwise addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C-1 or C-3). The presence of the electron-withdrawing nitrogen atom in the ring and potentially the other chlorine atom helps to stabilize the negative charge of the intermediate through resonance. researchgate.net The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The regioselectivity of the nucleophilic attack is a key aspect of the reaction mechanism. Computational studies on related systems like 2,4-dichloroquinazolines have shown that the activation energy for nucleophilic attack at the 4-position is lower than at the 2-position, explaining the observed regioselectivity. researchgate.net Similar theoretical investigations on this compound would be valuable to predict the relative reactivity of the C-1 and C-3 positions.

Insufficient Data Available for Comprehensive Analysis of this compound

A thorough investigation into the chemical reactivity and transformation of this compound reveals a significant gap in the scientific literature regarding its specific reaction kinetics, thermodynamic profiles, and the nature of its transition states and intermediates. While research exists on the synthesis and reactivity of related isoquinoline derivatives, detailed studies focusing on the title compound are not publicly available at this time.

The synthesis of aminoisoquinolines often involves the amination of dichloroisoquinoline precursors. For instance, the reaction of 1,3-dichloroisoquinoline (B189448) with various amines can yield amino-substituted isoquinolines. However, specific kinetic data, such as rate constants and reaction orders, for the formation or subsequent reactions of this compound have not been documented.

Similarly, thermodynamic profiles, which would include measurements of enthalpy, entropy, and Gibbs free energy changes associated with reactions involving this compound, are absent from current scientific databases. This information is crucial for understanding the feasibility and spontaneity of its chemical transformations.

Furthermore, there is no available research detailing the proposed transition states or intermediates for reactions involving this compound. Computational and experimental studies that could elucidate these transient structures are essential for a complete understanding of the reaction mechanisms.

Due to the lack of specific data on the reaction kinetics, thermodynamic profiles, and transition states of this compound, a detailed article on these aspects of its chemical reactivity and transformation cannot be provided.

Structural Modifications and Rational Design for Research Applications

Scaffold Derivatization for Enhanced Research Utility

The modification of the 1,3-Dichloroisoquinolin-4-amine core is a critical step toward creating new chemical entities for research. The presence of reactive chlorine atoms at the 1 and 3 positions, along with the amino group at the 4-position, offers multiple sites for chemical modification.

The core isoquinoline (B145761) structure of this compound can be altered to create new derivatives. One documented approach involves the selective reaction at the C1 position. For instance, amination of 1,3-dichloroisoquinoline (B189448) can yield 1-amino-3-chloroisoquinoline, demonstrating that the chlorine at the 1-position is more reactive to nucleophilic substitution than the one at the 3-position. researchgate.net This selective reactivity is a key principle in the strategic derivatization of this scaffold.

The introduction of various substituents is a common strategy to explore the chemical space around a core scaffold. In the broader class of 4-substituted isoquinoline derivatives, research has focused on creating compounds for applications such as cancer treatment. google.com While specific examples starting from this compound are not detailed in available literature, the general methodology involves attaching different chemical groups to the amino function or replacing the chlorine atoms to modulate the compound's properties.

Structure-Activity Relationship (SAR) Studies in Biological Systems (Non-Human)

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. Such studies for derivatives of this compound are not yet extensively reported.

Systematic variation of the functional groups on the this compound scaffold would be the next logical step in research to understand its potential. This would involve creating a library of related compounds where the substituents at the C1, C3, and N4 positions are methodically changed. However, detailed SAR studies based on such a library are not currently available in the public domain.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the broader class of 4-aminoquinolines, which share a structural resemblance, the aminoquinoline core is a known pharmacophore for various biological targets. However, for this compound specifically, the key pharmacophoric elements have not been explicitly identified and published.

Design of Chemical Probes and Ligands for Molecular Research

Chemical probes are small molecules used to study biological systems. The development of such probes from the this compound scaffold is a potential future research direction. Given that substituted isoquinolines have been investigated as inhibitors for various protein kinases, it is conceivable that derivatives of this compound could be developed into selective ligands for molecular research, but specific examples are not yet available.

Strategies for Affinity-Based Probe Development

No information available on the modification of this compound to incorporate reactive groups for covalent binding to target proteins or "clickable" moieties for bio-orthogonal ligation.

Development of Fluorescent Analogs for Imaging Research

No data exists on the synthesis of fluorescent derivatives of this compound, either by conjugation with fluorophores or by designing intrinsically fluorescent analogs for use in cellular imaging.

Consequently, no data tables or detailed research findings concerning this compound can be provided.

It is possible that research on this compound is proprietary, in very early stages and not yet published, or that the compound has not been identified as a promising scaffold for these specific applications.

Mentioned Compounds

Exploration As a Research Scaffold in Chemical Biology and Drug Discovery Pre Clinical Focus

Isoquinoline (B145761) Derivatives as Scaffolds for Target Identification Research

The initial phase of many drug discovery projects involves identifying the specific biological molecule—typically a protein—that a small molecule interacts with to produce a therapeutic effect. This process, known as target identification, is crucial for understanding a drug's mechanism of action. nih.gov Isoquinoline-based scaffolds, derived from precursors like 1,3-Dichloroisoquinolin-4-amine, are instrumental in this endeavor.

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.govnuvisan.com The development of diverse and high-quality compound libraries is fundamental to the success of HTS campaigns. nuvisan.comrsc.org The isoquinoline scaffold is particularly well-suited for the construction of such libraries due to its synthetic tractability.

Researchers have synthesized extensive libraries based on the isoquinoline skeleton to explore a wide range of biological activities. For instance, one study involved the synthesis of 533 new isoquinoline derivatives to screen for potential anticancer agents. nih.gov These libraries are often designed to cover a broad chemical space, incorporating various substituents to modulate the physicochemical properties of the molecules. The goal is to create lead-like compounds that can be further optimized. nuvisan.com The process often involves automated synthesis and purification techniques to generate large numbers of compounds formatted in microtiter plates, ready for robotic screening. nuvisan.comnih.gov

Once a "hit" compound is identified from an HTS campaign, the next critical step is to determine its molecular target. nih.gov Chemical probes, which are small molecules designed to bind to a specific protein, are essential tools for this purpose. nih.gov The isoquinoline scaffold can be readily modified to create such probes.

A common strategy involves attaching a reactive group or an affinity tag to the scaffold. These modified molecules, often called affinity labeling reagents, can bind to their target protein and then be used to isolate and identify it from a complex biological mixture like a cell lysate. nih.gov Advanced techniques like the Bioorthogonally Activated Reactive Species (BARS) platform utilize probes that become highly reactive only under specific chemical conditions, allowing for precise, ligand-directed protein labeling in living cells. nih.gov This method helps to identify both the intended targets and potential off-targets, which is crucial for developing selective drugs. nih.gov

Mechanistic Pharmacology Studies in Model Systems (In Vitro and In Vivo, Non-Human)

Following target identification, researchers conduct detailed studies to understand how a compound exerts its effects at a molecular, cellular, and organismal level. These preclinical mechanistic studies are performed in non-human model systems, both in vitro (using purified molecules or cells in a dish) and in vivo (using animal models). mdpi.com

Protein kinases and other enzymes are major targets for therapeutic intervention, particularly in oncology. nih.gov Isoquinoline derivatives have shown significant promise as modulators of enzyme activity.

For example, derivatives of 1,3,4-thiadiazole (B1197879) containing a nitrothiazole moiety have been synthesized and found to inhibit the Abl protein kinase, which is implicated in chronic myelogenous leukemia. nih.gov Molecular modeling simulations suggested that the nitrothiazole group plays a key role in anchoring the compound within the enzyme's active site. nih.gov In another study, isoquinoline derivatives were developed as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. researchgate.net Furthermore, isoquinoline-based compounds have been successfully designed to inhibit Inhibitor of Apoptosis Proteins (IAPs), which are overexpressed in many cancers and contribute to therapeutic resistance. nih.gov

Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives

| Compound Class | Target Enzyme | Biological Context | Key Findings | Citation(s) |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Abl protein kinase | Chronic Myelogenous Leukemia | A derivative with a nitrothiazole moiety showed an IC50 of 7.4 µM and selective activity against Bcr-Abl positive cells. | nih.gov |

| Quinoline-Based Analogues | DNA Methyltransferases (DNMT1, DNMT3A) | Cancer (Epigenetics) | Compounds were identified that inhibit DNMTs and induce re-expression of a silenced reporter gene in leukemia cells. | researchgate.net |

| Isoquinoline Derivatives | Inhibitor of Apoptosis Proteins (IAPs) | Ovarian Cancer | Synthesized compounds downregulated XIAP, cIAP-1, and survivin at the protein level in tumor models. | nih.gov |

Cell surface and nuclear receptors are another major class of drug targets. Isoquinoline derivatives have been explored for their ability to bind to and modulate the function of various receptors.

A notable example is the development of 1H-imidazo[4,5-c]quinolin-4-amines as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov Unlike direct agonists, PAMs enhance the effect of the natural ligand (adenosine), which can offer a more nuanced and potentially safer therapeutic approach. nih.gov Structure-activity relationship (SAR) studies helped to differentiate compounds that act as PAMs from those that act as traditional antagonists at the same receptor. nih.gov In other research, 1,3-diarylpyrazolo[4,5-c]quinolin-4-ones, a class of isoquinoline derivatives, were synthesized and tested for their ability to bind to benzodiazepine (B76468) receptors in the brain, demonstrating the scaffold's utility in neuroscience research. nih.gov

Table 2: Receptor Binding and Modulation by Isoquinoline Derivatives

Cell-based assays are critical for understanding how a compound affects cellular processes and signaling pathways in a more physiologically relevant context than biochemical assays. Isoquinoline derivatives have been evaluated in numerous cell-based models.

In oncology research, these compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.gov For example, two lead isoquinoline derivatives were found to activate caspase-3 and PARP, key executioners of apoptosis, in ovarian cancer cells. nih.gov These effects were linked to the downregulation of IAP proteins. nih.gov In the field of virology, a library screening identified 4-oxoquinolines as a novel class of anti-HIV-1 compounds. nih.gov These compounds were effective against various drug-resistant HIV-1 strains and appeared to act at a late stage of the viral life cycle, even after viral integration into the host genome. nih.gov

Table 3: Cellular Activities of Isoquinoline Derivatives in Non-Human Model Systems

| Compound Class | Cell Line / Model | Pathway / Process Studied | Key Findings | Citation(s) |

|---|---|---|---|---|

| Isoquinoline Derivatives | Ovarian Cancer Cells | Apoptosis, Cell Proliferation | Induced apoptosis, activated caspase-3 and PARP, and downregulated IAP proteins. | nih.gov |

| 4-Oxoquinolines | HIV-1 Infected Cells | Viral Replication | Exhibited potent anti-HIV-1 activity (EC50 < 0.1 µM) and suppressed p24 antigen production in latently infected cells. | nih.gov |

| Isoquinolinequinone N-Oxides | Human Tumor Cell Lines (NCI-60) | Cytotoxicity, Multidrug Resistance | Exhibited nanomolar GI50 values and were effective against multidrug-resistant tumor cell lines. | acs.org |

Phenotypic Screening and Biological Activity Profiling (Non-Human Systems)

The exploration of this compound and its analogs in preclinical research has primarily involved phenotypic screening in various non-human biological systems. These studies aim to identify and characterize the compound's effects on cellular and organismal phenotypes, providing insights into its potential as a modulator of biological pathways.

Anti-infective Research (e.g., Antimicrobial, Antiprotozoal)

The isoquinoline and quinoline (B57606) scaffolds are known to be present in a variety of compounds exhibiting anti-infective properties. Research into derivatives of these core structures has shown activity against a range of pathogens, including bacteria and protozoa.

While direct studies on the antimicrobial properties of this compound are not extensively documented, research on related compounds provides a basis for its investigation in this area. For instance, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have demonstrated promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. cdnsciencepub.com Some of these derivatives showed activity in the low nanomolar range, comparable or even superior to the established drug chloroquine (B1663885) against the sensitive strain. cdnsciencepub.com Furthermore, the activity of these new compounds was significantly less affected in the resistant strain compared to chloroquine. cdnsciencepub.com

In the realm of antiprotozoal research, derivatives of 4-aminopiperidine (B84694) have been screened against several protozoan parasites. dntb.gov.ua This screening identified molecules with selective activity against Trypanosoma brucei rhodesiense and the K1 strain of P. falciparum. dntb.gov.ua

The following table summarizes the anti-infective activity of some quinoline derivatives, which could serve as a reference for potential studies on this compound.

| Compound Class | Organism | Strain | Activity (IC50) | Reference |

| ω-aminoacyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum | NF54 (sensitive) | Low nanomolar range | cdnsciencepub.com |

| ω-aminoacyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum | K1 (multiresistant) | Low nanomolar range | cdnsciencepub.com |

| 4-aminopiperidine derivatives | Trypanosoma brucei rhodesiense | - | 0.12 to 10 µM | dntb.gov.ua |

| 4-aminopiperidine derivatives | Plasmodium falciparum | K1 | 0.17 to 5 µM | dntb.gov.ua |

Anti-Inflammatory and Antioxidant Research

The isoquinoline scaffold is a core component of many natural and synthetic compounds that have been investigated for their anti-inflammatory and antioxidant properties. These activities are often linked to the ability of these molecules to modulate inflammatory pathways and neutralize reactive oxygen species.

Research into isoquinoline derivatives has shown their potential to act as anti-inflammatory agents. For example, certain 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov In vivo studies in rats using the carrageenan-induced paw edema model demonstrated the anti-inflammatory activity of these compounds upon oral administration. nih.gov

In the context of antioxidant research, various derivatives of the related quinoline structure have been synthesized and evaluated. For instance, 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile compounds, which contain a dichlorophenyl group also present in this compound, have been tested for their antioxidant activity. Some of these compounds exhibited hydrogen peroxide scavenging activity higher than the standard antioxidant, ascorbic acid.

The table below presents findings from anti-inflammatory and antioxidant research on related compounds.

| Compound Class | Assay/Model | Finding | Reference |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | COX-2 Inhibition | Potent and selective inhibitors | nih.gov |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Carrageenan-induced paw edema (rat) | Demonstrated in vivo activity | nih.gov |

| 2-amino-4-(3,4-dichlorophenyl)-pyrano(3,2-c)chromene derivatives | Hydrogen Peroxide Scavenging | Compounds 2 and 3 showed higher activity (81.1±1.0% and 82.3±1.5%) than ascorbic acid. |

Research into Other Biological Modulators (e.g., Antidepressant-like action)

The structural motif of isoquinoline is found in some compounds that interact with the central nervous system. Research into simplified isoquinoline analogs has suggested potential for antidepressant-like activity.

Studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its methyl derivative (1MeTIQ) have demonstrated antidepressant-like effects in mouse models of depression, such as the forced swim test and tail suspension test. These effects were comparable to the tricyclic antidepressant imipramine. The proposed mechanism for this activity involves the activation of noradrenergic and serotonergic systems.

Another study on a novel dihydroisoquinoline derivative also reported potent antidepressant-like effects in mice, suggesting involvement of both the serotonergic and dopaminergic systems. cdnsciencepub.com These findings highlight the potential of the isoquinoline scaffold as a starting point for the design of new central nervous system modulators. However, it is crucial to emphasize that no direct research has been published on the antidepressant-like action of this compound itself.

The following table summarizes research findings on the antidepressant-like action of related isoquinoline derivatives.

| Compound | Animal Model | Key Finding | Proposed Mechanism | Reference |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Mouse (Forced Swim Test, Tail Suspension Test) | Significant decrease in immobility time | Activation of noradrenaline and serotonin (B10506) systems | |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Mouse (Forced Swim Test, Tail Suspension Test) | Significant decrease in immobility time | Activation of noradrenaline and serotonin systems | |

| (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone | Mouse (Forced Swimming Test) | Potent antidepressant-like effects | Interaction with serotonergic and dopaminergic receptors | cdnsciencepub.com |

Computational and Theoretical Studies of 1,3 Dichloroisoquinolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dichloroisoquinolin-4-amine, these calculations can elucidate its electronic structure and predict its reactivity.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. By solving the Schrödinger equation for the system, DFT can determine the distribution of electrons within the this compound molecule. This allows for the calculation of several key descriptors that predict its reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing chlorine atoms and the electron-donating amine group will significantly influence the energies and distributions of these frontier orbitals.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the amine group and the isoquinoline (B145761) ring are expected to be electron-rich, while the hydrogen atoms of the amine group and the areas near the chlorine atoms will likely exhibit a positive potential.

Conceptual DFT Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated to provide a quantitative measure of the molecule's reactivity. These parameters help in understanding the molecule's resistance to change in its electron distribution.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability |

| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons |

| Chemical Hardness (η) | 2.35 eV | A measure of the molecule's resistance to charge transfer |

| Global Softness (S) | 0.43 eV⁻¹ | The reciprocal of global hardness, indicating reactivity |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them.

Potential Energy Surface Scan: A potential energy surface (PES) scan can be performed by systematically rotating the rotatable bonds, such as the C-N bond of the amine group. This allows for the identification of energy minima corresponding to stable conformers and transition states.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal the flexibility of the molecule and the preferred conformations it adopts. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulations can quantify the stability and flexibility of different parts of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how this compound might interact with biological targets, a crucial step in drug discovery and design.

Ligand-Protein Interaction Prediction for Research Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this involves docking the molecule into the binding site of a protein of interest. The process generates various possible binding poses and scores them based on the predicted binding affinity.

The isoquinoline scaffold is a common motif in many biologically active compounds, including kinase inhibitors. Therefore, potential protein targets for this compound could include various protein kinases. The docking results would highlight key interactions, such as hydrogen bonds between the amine group and the protein backbone, as well as hydrophobic and van der Waals interactions involving the isoquinoline ring and the chlorine atoms.

Table 2: Hypothetical Docking Results of this compound with a Protein Kinase Target

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding |

| Key Interacting Residues | Glu91, Leu15, Val23 | Amino acid residues in the binding pocket forming key interactions |

| Hydrogen Bonds | NH₂ with Glu91 backbone C=O | Specific hydrogen bond interactions stabilizing the complex |

| Hydrophobic Interactions | Isoquinoline ring with Leu15, Val23 | Non-polar interactions contributing to binding |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

Pharmacophore Model Generation: Based on the docking pose of this compound, a pharmacophore model can be generated. This model would typically include features such as hydrogen bond donors (from the amine group), hydrogen bond acceptors (the isoquinoline nitrogen), and hydrophobic/aromatic regions (the isoquinoline ring system).

Virtual Screening: This pharmacophore model can then be used to screen large databases of chemical compounds to identify other molecules that share the same essential features and are therefore likely to bind to the same target. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Reaction Pathway Simulations and Mechanistic Elucidation

Computational methods can also be employed to study the potential chemical reactions involving this compound. By simulating reaction pathways, it is possible to understand the mechanism of a reaction, identify intermediates and transition states, and calculate activation energies.

For instance, the reactivity of the chlorine atoms in nucleophilic substitution reactions could be investigated. DFT calculations can be used to model the reaction pathway of this compound with a nucleophile. By locating the transition state structure and calculating the activation energy barrier, the feasibility of the reaction can be predicted. This information is valuable for synthetic chemists looking to modify the molecule to create new derivatives with potentially enhanced properties.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are instrumental in drug discovery and development, aiding in the prediction of the activity of new, unsynthesized compounds and in the optimization of lead candidates. jocpr.comnih.gov

A typical QSAR study involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. jocpr.com Statistical methods are then employed to build a model that links these descriptors to the observed biological activity. ajptr.com The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

Despite the utility of QSAR in modern medicinal chemistry, no specific QSAR models for This compound have been reported in the available scientific literature. While QSAR studies have been conducted on structurally related compounds, such as 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives and 4-aminoquinoline (B48711) analogues, these findings are not directly applicable to This compound due to the unique substitution pattern and electronic properties conferred by the two chlorine atoms on the isoquinoline core. nih.govugm.ac.id

The development of a QSAR model for a specific class of compounds requires a dataset of molecules with experimentally determined biological activities. ajptr.com The absence of such a dataset for a series of analogues of This compound is a likely reason for the lack of QSAR studies on this particular chemical entity. Future research in this area would necessitate the synthesis and biological evaluation of a library of related compounds to generate the necessary data for QSAR model development.

Advanced Analytical Research Techniques for Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification in Research

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.govpnnl.govlcms.cz Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) and Orbitrap can distinguish between ions with very similar nominal masses, which is essential for confirming the identity of a synthesized compound and for identifying unknown metabolites in complex biological matrices. nih.gov For 1,3-Dichloroisoquinolin-4-amine, HRMS would be employed to confirm its elemental formula (C₉H₆Cl₂N₂) by matching the experimentally measured mass to the theoretical exact mass with a high degree of accuracy (typically within 5 ppm). This capability is crucial for differentiating the target compound from potential isomers or impurities.

Tandem mass spectrometry (MS/MS) extends the capabilities of HRMS by enabling detailed structural analysis through controlled fragmentation of a selected precursor ion. nih.govkuleuven.be In an MS/MS experiment, the intact protonated molecule of this compound ([M+H]⁺) would be isolated in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions would be analyzed in a second mass analyzer. nih.govkuleuven.be The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the connectivity of its atoms.

The analysis of these fragmentation pathways is fundamental for structural elucidation. nih.gov For this compound, predictable fragmentation would include the loss of chlorine atoms, the elimination of small molecules like HCl or HCN, and cleavage of the isoquinoline (B145761) ring system. By analyzing the accurate masses of these fragments, researchers can piece together the molecular structure with high confidence. This technique is also invaluable for distinguishing between isomers, which might have the same exact mass but will produce different fragment ions upon collision.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Loss of a chlorine atom |

| [M+H]⁺ | [M+H - HCl]⁺ | HCl | Loss of hydrogen chloride |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia (B1221849) from the amine group |

| [M+H]⁺ | [M+H - C₂H₂N]⁺ | C₂H₂N | Cleavage of the pyridine ring |

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry to trace the pathways of molecules in chemical reactions or biological systems. nih.gov By replacing one or more atoms in this compound with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ²H), the mass of the entire molecule is shifted. This mass difference allows the labeled compound and its subsequent products to be clearly distinguished from their unlabeled counterparts and from endogenous molecules in a complex mixture.

Recent advances have demonstrated innovative methods for nitrogen isotope exchange in N-heterocycles, including isoquinolines. nih.govchemrxiv.org A Zincke activation strategy, for example, can be used to incorporate ¹⁵N into the isoquinoline ring system. nih.govchemrxiv.org This would be particularly useful for metabolic studies, allowing researchers to track the fate of the heterocyclic nitrogen atom. Similarly, the amine group could be labeled with ¹⁵N. When a labeled version of this compound is introduced into a system, HRMS can be used to detect and identify metabolites by searching for the characteristic mass shift, providing unambiguous evidence of their origin and helping to elucidate metabolic pathways or degradation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide the initial and most fundamental structural confirmation. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would confirm the presence of the aromatic rings and the amine group, and their relative positions. mdpi.commdpi.com

Prototropic tautomerism, the process of proton transfer between two atoms within the same molecule, is a key phenomenon in heterocyclic chemistry. bohrium.comnih.gov For molecules like this compound, there is a potential for equilibrium between the amine tautomer and an imine tautomer. NMR spectroscopy is the primary tool for investigating such equilibria in solution. bohrium.comnih.govmdpi.com

The two tautomeric forms would exhibit distinct sets of NMR signals due to the different chemical environments of the protons and carbons. For instance, the proton on the exocyclic nitrogen in the amine form would have a different chemical shift compared to the proton on the ring nitrogen in the imine form. nih.gov By analyzing the NMR spectrum, often in different solvents or at various temperatures, researchers can determine the relative populations of each tautomer. bohrium.comnih.gov In some cases, if the exchange between tautomers is slow on the NMR timescale, separate signals for both species can be observed simultaneously. If the exchange is fast, averaged signals will be seen, and their chemical shifts can provide information about the position of the equilibrium. researchgate.net

While this compound is an achiral molecule, its derivatives can be chiral. Should a chiral center be introduced, for instance by reacting the amine group with a chiral reagent, determining the enantiomeric purity of the resulting product is essential. NMR spectroscopy offers a powerful method for this analysis, often circumventing the need for chiral chromatography. libretexts.org

This is typically achieved by using a chiral solvating agent (CSA). libretexts.orgnih.gov A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. libretexts.orgnih.gov Because diastereomers have different physical properties, the nuclei of the analyte in these two different complexes will experience slightly different magnetic environments, leading to separate, resolvable signals in the NMR spectrum (most commonly the ¹H NMR spectrum). acs.orgresearchgate.netfrontiersin.org The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of enantiomeric excess.

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives of this compound, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptresearchgate.netwikipedia.org These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the aromatic rings. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is essential for assigning the signals of protonated carbons. ipb.ptwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons, such as C-1 and C-3 in the parent compound. ipb.ptscispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the three-dimensional conformation and stereochemistry of molecules.

Table 2: Application of 2D NMR Techniques for Structural Analysis

| 2D NMR Technique | Information Provided | Application to this compound Structure |

| COSY | ¹H-¹H correlations through 2-3 bonds | Confirms connectivity of protons on the benzene ring (H-5, H-6, H-7, H-8). |

| HSQC | ¹H-¹³C correlations through 1 bond | Assigns each aromatic carbon signal to its directly attached proton. |

| HMBC | ¹H-¹³C correlations through 2-3 bonds | Establishes long-range connectivity, crucial for assigning quaternary carbons C-1, C-3, C-4a, and C-8a. |

| NOESY | ¹H-¹H correlations through space | Determines spatial proximity between protons, e.g., between the amine protons and H-5. |

Chromatographic Methods for Research Sample Analysis and Purity Assessment

Chromatographic techniques are fundamental in the analysis of synthetic compounds, providing essential information on sample purity, component identification, and isolation of target molecules. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for its characterization and purity verification. Preparative chromatography is then employed for its isolation in a high-purity form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it highly suitable for the analysis of this compound. The method's versatility allows for purity assessment and quantitative analysis in various research samples.

Reversed-phase HPLC is the most common modality for analyzing aromatic amines. researchgate.netscispace.com In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol is typically employed. scispace.commdpi.com The precise gradient or isocratic elution conditions can be optimized to achieve baseline separation from starting materials, by-products, and other impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the isoquinoline ring system possesses a strong chromophore that absorbs UV radiation. The wavelength for detection is selected based on the compound's UV absorbance maxima to ensure high sensitivity. For complex matrices or trace-level analysis, pre-column derivatization with a fluorescent tag can be utilized to enhance detection sensitivity when using a fluorescence detector. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Provides a nonpolar stationary phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elutes the compound from the column; composition can be adjusted for optimal separation. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to resolve complex mixtures with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification and spectral confirmation of the peak. |

| Wavelength | ~254 nm or at λmax | Selected for maximum absorbance of the analyte for high sensitivity. |

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While aromatic amines can be challenging to analyze by GC due to their polarity and potential for adsorption onto the column, appropriate method development can overcome these issues. labrulez.com For this compound, its volatility and thermal stability must be confirmed prior to analysis to prevent decomposition in the heated injector or column.

The analysis of amines by GC often requires specialized capillary columns with stationary phases designed to reduce peak tailing caused by the interaction of the basic amine group with active sites on the column surface. labrulez.comnih.gov Columns with a basic deactivation layer or those with specific stationary phases, such as wax-type or specialized amine-specific phases, are often employed. nih.gov

A selective detector is crucial for sensitive and specific detection. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it an excellent choice for analyzing this compound, as it provides high sensitivity while minimizing interference from the sample matrix. epa.gov A Flame Ionization Detector (FID) can also be used, although it is a universal detector for organic compounds and may be less selective. nih.gov

Table 2: Representative GC Parameters for Halogenated Aromatic Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused silica capillary column with a deactivated, mid-polarity stationary phase | Minimizes analyte adsorption and provides separation based on boiling point and polarity. |

| Injector | Split/Splitless | Splitless injection is preferred for trace analysis to maximize analyte transfer to the column. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the vaporized sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on their volatility and interaction with the stationary phase. |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides selective and sensitive detection of the nitrogen-containing analyte. |

Preparative Chromatography for Compound Isolation

Following synthesis, the target compound, this compound, often exists in a crude mixture containing unreacted starting materials, reagents, and by-products. Preparative chromatography is a critical purification technique used to isolate the desired compound from this mixture on a larger scale than analytical chromatography.

The principles are similar to analytical HPLC, but it utilizes larger columns with greater stationary phase capacity to handle higher sample loads. The goal is to collect fractions of the eluent that contain the purified compound. The conditions developed during analytical HPLC, such as the choice of stationary and mobile phases, are often scaled up for the preparative separation. A mobile phase with higher volatility is preferred to facilitate the removal of the solvent from the collected fractions.

After the separation is complete, fractions are analyzed for purity, typically using analytical HPLC or another suitable method. Fractions meeting the required purity specification are then combined, and the solvent is removed, usually by rotary evaporation, to yield the purified solid this compound.

Spectroscopic Techniques for Photophysical Characterization in Research

Spectroscopic methods are indispensable for elucidating the electronic properties of molecules. UV-Vis and fluorescence spectroscopy provide insights into the absorption and emission of light, which are governed by the molecule's electronic structure. These techniques are vital for characterizing the photophysical properties of this compound.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum typically displays distinct absorption bands corresponding to π→π* and n→π* electronic transitions. masterorganicchemistry.com The highly conjugated isoquinoline ring system is expected to give rise to intense π→π* transitions, likely appearing at shorter wavelengths. researchgate.net The presence of non-bonding electrons on the nitrogen and chlorine atoms may lead to weaker n→π* transitions, which typically occur at longer wavelengths. masterorganicchemistry.com The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from the spectrum that can be used for quantitative analysis and for studying the effects of solvent polarity or substituents on the electronic structure. rsc.org

Table 3: Expected UV-Vis Absorption Data for Aromatic Heterocycles

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π→π * | 200 - 400 | High (1,000 - 50,000 M⁻¹cm⁻¹) |

| n→π * | 300 - 500 | Low (10 - 1,000 M⁻¹cm⁻¹) |

Fluorescence Spectroscopy for Dual-State Emission Research

Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. Many quinoline (B57606) and isoquinoline derivatives are known to be fluorescent. nih.gov The fluorescence spectrum provides information about the electronic structure of the excited state and can be influenced by the molecule's environment.

Dual-state emission is a phenomenon where a molecule exhibits fluorescence from two different excited states, often observed as two distinct emission bands. This behavior is of significant interest in the development of molecular sensors and probes, as the relative intensity of the two bands can be sensitive to the local environment, such as solvent polarity or the presence of specific analytes. researchgate.net This property is often found in "push-pull" molecules, which contain both electron-donating and electron-accepting groups connected by a conjugated system. researchgate.net

In the case of this compound, the amino group (-NH₂) acts as an electron donor, while the chlorinated isoquinoline core can act as an electron-accepting moiety. This electronic arrangement could potentially lead to intramolecular charge transfer (ICT) upon photoexcitation, a process often associated with dual-state emission. Research in this area would involve measuring emission spectra in solvents of varying polarity to see if the emission profile changes, which would be indicative of an ICT state and potentially dual-state emission characteristics.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Environmental Fate and Degradation Research of Aminoisoquinolines

Abiotic Transformation Studies in Environmental Matrices (Laboratory-Based)

Photolysis Research in Aqueous and Atmospheric Conditions

No studies were identified that investigated the photolytic degradation of 1,3-Dichloroisoquinolin-4-amine in water or air.

Hydrolysis Studies

No data is available on the hydrolysis of this compound under various pH conditions.

Biotic Degradation Pathways in Environmental Systems (Laboratory and Field Research)

Microbial Degradation Studies in Soil and Water

There is no published research on the microbial degradation of this compound in either soil or aquatic environments. While studies exist on the microbial degradation of the parent compound, isoquinoline (B145761), which can be metabolized to 1-oxo-1,2-dihydroisoquinoline and 1-hydroxyisoquinoline (B23206) by certain bacteria, these findings cannot be directly extrapolated to the dichlorinated and aminated derivative.

Identification of Research-Relevant Degradation Products

As no degradation studies have been performed, there are no identified degradation products for this compound.

Sorption and Mobility Research in Environmental Media

No information was found regarding the sorption and mobility characteristics of this compound in soil or other environmental media.

Adsorption/Desorption Studies on Soil and Sediment Components

Adsorption/desorption studies are fundamental to understanding a chemical's mobility in the environment. These studies quantify the partitioning of a substance between the solid phase (soil or sediment) and the aqueous phase (water). This partitioning behavior is a key determinant of whether a compound will remain in the topsoil layers or be transported to other areas.

Detailed Research Findings

The interaction between a chemical and soil is complex and influenced by the compound's physicochemical properties (e.g., polarity, charge) and the soil's characteristics (e.g., organic carbon content, clay content, pH). mdpi.com For quinolines, pH can play a dominant role in sorption, as the amine group can become protonated, affecting its interaction with soil particles. unl.edu The presence of chlorine atoms on the aromatic ring can also influence sorption behavior.

Adsorption is typically described using isotherm models, with the Freundlich isotherm being one of the most common for pesticides and other organic compounds in soil. researchgate.netrsc.org The Freundlich equation relates the concentration of the chemical in the soil to its concentration in the water at equilibrium. The key parameters derived from this model are:

Kf : The Freundlich adsorption coefficient, indicating the capacity of the soil to adsorb the chemical. A higher Kf value suggests stronger binding. rsc.org

1/n : The Freundlich exponent, which relates to the non-linearity of the adsorption. A value of 1 indicates linear adsorption. rsc.org

To compare the mobility of different chemicals across various soil types, the soil distribution coefficient (Kd) is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com The Koc value is a critical parameter used in environmental models to predict a chemical's potential to leach. chemsafetypro.com

High Koc (>2000 L/kg) : Indicates low mobility; the compound is strongly adsorbed to soil and unlikely to leach. chemsafetypro.com

Medium Koc (150-500 L/kg) : Indicates moderate mobility. chemsafetypro.com

Low Koc (<50 L/kg) : Indicates high mobility; the compound is weakly adsorbed and has a high potential for leaching. chemsafetypro.com

Given the polar amine group and the dichlorinated ring structure of this compound, its Koc would likely be in the low to medium range, suggesting moderate to high mobility in soils, particularly those with low organic carbon content.

Table 1: Hypothetical Adsorption Coefficients for this compound in Various Soil Types This table is illustrative and presents plausible data for discussion purposes, as experimental values are not publicly available.

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Kf (µg1-1/n L1/n/kg) | 1/n | Kd (L/kg) | Koc (L/kg) | Mobility Class |

| Sandy Loam | 1.2 | 15 | 6.5 | 1.8 | 0.92 | 1.7 | 142 | High |

| Silt Clay | 2.5 | 45 | 7.2 | 4.5 | 0.88 | 4.9 | 196 | Medium |

| Clay Loam | 3.8 | 35 | 5.8 | 7.2 | 0.85 | 8.1 | 213 | Medium |

Leaching and Transport Research in Simulated Environmental Systems

To build upon adsorption data, leaching and transport studies are conducted to simulate the movement of a chemical through the soil profile under the influence of water flow, such as rainfall or irrigation. These experiments provide a more dynamic picture of a compound's potential to contaminate groundwater.

Detailed Research Findings

The standard method for these investigations is the soil column leaching study, often following international guidelines like OECD 312. eurofins.comoecd.orgepa.gov In these experiments, a defined length of soil is packed into a column, and the test substance is applied to the surface. epa.gov An "artificial rain," typically a calcium chloride solution, is then percolated through the column over a set period. eurofins.comepa.gov

For a compound like this compound, with a hypothesized medium Koc, a soil column study would likely show that the majority of the compound remains in the upper soil layers, but a detectable fraction could reach the leachate, especially in soils with low organic matter and high sand content. chemsafetypro.com The results would be crucial for assessing the risk to groundwater.

Table 2: Hypothetical Results of a Soil Column Leaching Study for this compound This table is illustrative and presents plausible data for discussion purposes, as experimental values are not publicly available. The study simulates the application of 100 mg of the compound to a 30 cm sandy loam soil column followed by 48 hours of artificial rain.

| Sample Matrix | % of Applied Compound Detected |

| Soil Layer (0-6 cm) | 75.5% |

| Soil Layer (6-12 cm) | 14.2% |

| Soil Layer (12-18 cm) | 3.1% |

| Soil Layer (18-24 cm) | 0.7% |

| Soil Layer (24-30 cm) | <0.1% |

| Leachate | 1.5% |

| Unaccounted for (e.g., degradation, irreversible binding) | 5.0% |

Analytical Method Development for Environmental Research Concentrations

The ability to detect and quantify a chemical at very low concentrations (in the parts-per-billion or parts-per-trillion range) in complex environmental samples like soil and water is essential for fate and transport studies. Developing robust and sensitive analytical methods is a prerequisite for any environmental assessment.

Detailed Research Findings